![molecular formula C10H10F3N5 B2425056 6-(1-Pyrrolidinyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine CAS No. 338748-49-5](/img/structure/B2425056.png)
6-(1-Pyrrolidinyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-(1-Pyrrolidinyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas, including drug discovery, neuroscience, and cancer research.
Scientific Research Applications
Antiviral Activity
Research has identified compounds within the triazolo[4,3-b]pyridazine family as having potential antiviral properties. For instance, some newly synthesized triazolo[4,3‐b]pyridazine derivatives have shown promising activity against hepatitis-A virus (HAV), with specific compounds demonstrating significant virus count reduction in plaque reduction infectivity assays (Shamroukh & Ali, 2008).
Antidiabetic Potential
Triazolo-pyridazine-6-yl-substituted piperazines, a family of synthesized compounds including the triazolo[4,3-b]pyridazine structure, were evaluated for their potential as anti-diabetic medications. These compounds showed notable Dipeptidyl peptidase-4 (DPP-4) inhibition potentials, suggesting their utility in diabetes treatment (Bindu, Vijayalakshmi, & Manikandan, 2019).
Antitumor and Anti-Inflammatory Activity
Recent studies have highlighted the significant biological properties of pyridazine derivatives, including anti-tumor and anti-inflammatory activities. Specific compounds within this category have been synthesized and characterized, with their structures confirmed through various techniques. These findings open up possibilities for their use in treating inflammatory and cancer-related conditions (Sallam et al., 2021).
Cardiovascular Applications
The triazolo[4,3-b]pyridazine derivatives have also been explored for their potential in treating cardiovascular conditions. Certain compounds in this category demonstrated notable coronary vasodilating and antihypertensive activities, suggesting their possible use as cardiovascular agents (Sato et al., 1980).
properties
IUPAC Name |
6-pyrrolidin-1-yl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3N5/c11-10(12,13)9-15-14-7-3-4-8(16-18(7)9)17-5-1-2-6-17/h3-4H,1-2,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJTBVMOKDUAAEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN3C(=NN=C3C(F)(F)F)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-cyclohexylthiophene-2-carboxamide](/img/structure/B2424976.png)
![2-chloro-N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-6-fluorobenzamide](/img/structure/B2424979.png)
![4-(4-methylphenyl)-5-[(4-pentylcyclohexyl)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2424980.png)
![3-[[1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2424981.png)
![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,6-dichlorophenyl)acetamide](/img/structure/B2424982.png)
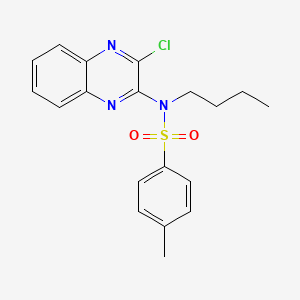
![2,4,6-Triphenyl-1-({2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl}methyl)pyridin-1-ium; tetrafluoroboranuide](/img/structure/B2424984.png)
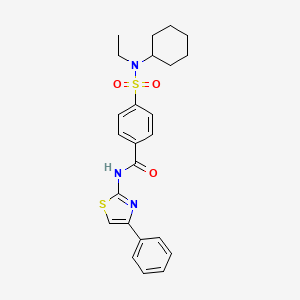
![2-morpholino-N-(thiophen-2-ylmethyl)-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxamide](/img/structure/B2424987.png)
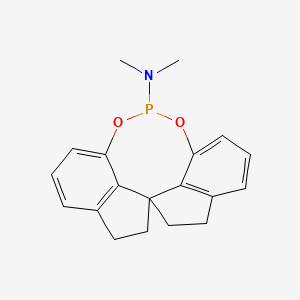
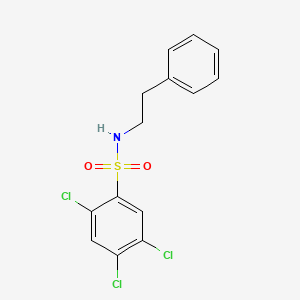
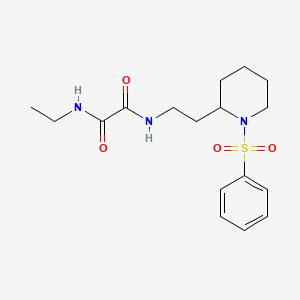
![3-[1'-ethyl-5-(trifluoromethyl)-1'H,2H-3,4'-bipyrazol-2-yl]propan-1-amine](/img/structure/B2424993.png)
